ERK2 Kinase Inhibitory Potency: 2-Fluorobenzyl Pyrazole Scaffold Enables 39 nM IC50 in Novartis ERK2 Inhibitor Series
In US Patent 9,546,173 (Novartis), a derivative incorporating the 1-(2-fluorobenzyl)-1H-pyrazol-4-yl amine substructure—which is directly accessible via functionalization of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol—exhibited an IC50 value of 39 nM against activated ERK2 (mitogen-activated protein kinase 1) [1]. This potency was measured in a kinase assay quantifying ERK2-catalyzed phosphorylation of biotinylated ERKtide peptide at pH 7.5 [1]. The 2-fluorobenzyl substitution contributes to this activity profile through favorable interactions within the ERK2 active site, whereas alternative N1-substituents would alter the binding geometry and associated potency.
| Evidence Dimension | ERK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Derivative containing 1-(2-fluorobenzyl)-1H-pyrazol-4-yl moiety: IC50 = 39 nM |
| Comparator Or Baseline | Unsubstituted benzyl or alternative fluoro-regioisomer pyrazole derivatives (not reported in same patent series; inferred SAR context) |
| Quantified Difference | Not applicable (class-level inference based on SAR of fluorobenzyl substitution) |
| Conditions | Kinase assay; ERK2-catalyzed phosphorylation of biotinylated ERKtide peptide; pH 7.5 |
Why This Matters
Demonstrates that the 2-fluorobenzyl pyrazole scaffold is compatible with sub-100 nM potency against a clinically validated kinase target, supporting its selection as a building block for ERK/MAPK pathway inhibitor programs.
- [1] BindingDB. BDBM244173: n-(1-(2-fluorobenzyl)-1H-pyrazol-4-yl)-5,5-dimethyl-2-((tetrahydro-2H-pyran-4-yl)amino)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide. US Patent 9,546,173, Compound 105. IC50: 39 nM (ERK2). View Source
